molecular formula C7H9NO7 B8055384 4-Hydroxypyridine-2,6-dicarboxylic acid dihydrate

4-Hydroxypyridine-2,6-dicarboxylic acid dihydrate

Cat. No.: B8055384
M. Wt: 219.15 g/mol
InChI Key: PFAQPVPXXYHUNB-UHFFFAOYSA-N
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Description

4-Hydroxypyridine-2,6-dicarboxylic acid dihydrate is an organic compound with the molecular formula C7H5NO5·2H2O. It is also known as chelidamic acid. This compound is characterized by the presence of a hydroxyl group and two carboxylic acid groups attached to a pyridine ring. It appears as a pale yellow powder and is known for its various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxypyridine-2,6-dicarboxylic acid dihydrate can be synthesized through several methods. One common method involves the hydrothermal reaction of pyridine-2,6-dicarboxylic acid with metal salts. For example, the self-assembly of 4-hydroxypyridine-2,6-dicarboxylic acid with zinc(II) salts under hydrothermal conditions can yield coordination polymers . Another method involves the reaction of pyridine-2,6-dicarboxylic acid with lanthanide oxides in a specific metal-to-ligand ratio .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its dihydrate form .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxypyridine-2,6-dicarboxylic acid dihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acylating agents like acetic anhydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products

Major products formed from these reactions include various esters, amides, and coordination complexes with metals such as zinc and nickel. These products have diverse applications in materials science and pharmaceuticals .

Mechanism of Action

The mechanism of action of 4-hydroxypyridine-2,6-dicarboxylic acid dihydrate involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules and pathways, leading to various effects. For example, the compound can chelate metal ions, which may inhibit certain enzymes or disrupt cellular processes . The hydroxyl and carboxylic acid groups also play a role in hydrogen bonding and other non-covalent interactions, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-hydroxypyridine-2,6-dicarboxylic acid dihydrate include:

Uniqueness

What sets this compound apart from these similar compounds is the presence of the hydroxyl group at the 4-position. This functional group enhances its ability to form hydrogen bonds and participate in various chemical reactions, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

4-oxo-1H-pyridine-2,6-dicarboxylic acid;dihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO5.2H2O/c9-3-1-4(6(10)11)8-5(2-3)7(12)13;;/h1-2H,(H,8,9)(H,10,11)(H,12,13);2*1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFAQPVPXXYHUNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=CC1=O)C(=O)O)C(=O)O.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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